molecular formula C28H25N5O4S2 B2946889 ethyl 4-(3,4-dimethylphenyl)-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate CAS No. 690960-22-6

ethyl 4-(3,4-dimethylphenyl)-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate

Cat. No.: B2946889
CAS No.: 690960-22-6
M. Wt: 559.66
InChI Key: RKKQGZSCOWQTIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiophene-3-carboxylate core substituted with a 3,4-dimethylphenyl group at position 4 and a pyrazolo[3,4-d]pyrimidin-6-yl sulfanyl acetyl moiety at position 2. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and antitumor activity . The sulfanyl (thioether) linkage enhances stability compared to oxygen-based ethers, while the acetyl amino group may influence hydrogen-bonding interactions in biological systems .

Properties

CAS No.

690960-22-6

Molecular Formula

C28H25N5O4S2

Molecular Weight

559.66

IUPAC Name

ethyl 4-(3,4-dimethylphenyl)-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C28H25N5O4S2/c1-4-37-27(36)23-21(18-11-10-16(2)17(3)12-18)14-38-25(23)30-22(34)15-39-28-31-24-20(13-29-32-24)26(35)33(28)19-8-6-5-7-9-19/h5-14H,4,15H2,1-3H3,(H,29,32)(H,30,34)

InChI Key

RKKQGZSCOWQTIJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)NC(=O)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5

solubility

not available

Origin of Product

United States

Biological Activity

Ethyl 4-(3,4-dimethylphenyl)-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This class of compounds has garnered attention due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this specific compound, drawing on various studies and findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups that are crucial for its biological activity. The presence of the pyrazolo[3,4-d]pyrimidine core is significant as it is known to interact with various biological targets.

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit substantial anticancer properties. For instance, a study evaluated several derivatives against multiple cancer cell lines, including HepG2 (liver), MCF-7 (breast), A549 (lung), and PC-3 (prostate) using the MTT assay. The results demonstrated that compounds with the pyrazolo[3,4-d]pyrimidine scaffold effectively inhibited cell proliferation, with IC50 values indicating strong anti-proliferative activity. Specifically, one derivative exhibited an IC50 value of 1.74 µM against MCF-7 cells, suggesting that structural modifications can significantly enhance efficacy .

Antimicrobial Activity

In addition to anticancer properties, compounds within this class have shown potential antimicrobial effects. A study focusing on the antibacterial properties of pyrazolo[3,4-d]pyrimidines reported activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. This dual activity suggests that these compounds could be developed into therapeutic agents for treating infections in immunocompromised patients, such as those undergoing cancer treatment .

The precise mechanism by which this compound exerts its biological effects involves interactions with specific enzymes and receptors. These interactions may inhibit key signaling pathways involved in cell proliferation and survival .

Key Findings from Case Studies

  • Inhibition of Protein Kinases : Pyrazolo[3,4-d]pyrimidines have been shown to inhibit eukaryotic protein kinases, which play critical roles in cancer cell signaling pathways .
  • Induction of Apoptosis : Some studies have indicated that these compounds can induce apoptosis in cancer cells by modulating pathways involving p53 and NF-kB .

Data Table: Biological Activity Summary

Activity TypeTarget Organisms/Cell LinesIC50 Values (µM)Remarks
AnticancerMCF-71.74Strong anti-proliferative activity
AntibacterialS. aureusVariesEffective against Gram-positive bacteria
AntibacterialE. coliVariesEffective against Gram-negative bacteria

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Motifs and Functional Groups
Compound Name Key Structural Features Differences from Target Compound
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Tetrahydrobenzo[b]thiophene core, ethoxy-oxoethyl group, hydroxylphenyl substituent Lack of pyrazolo-pyrimidine; hydroxyl group increases hydrophilicity
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}... (3) Thiazolo[3,2-a]pyrimidine core, dichlorophenylpyrazole substituent Thiazolo-pyrimidine vs. pyrazolo-pyrimidine; dichlorophenyl group enhances lipophilicity
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)... Pyrazolo[3,4-d]pyrimidine core, chromenone substituent Chromenone moiety introduces π-π stacking potential; fluorine atoms improve metabolic stability

Key Observations :

  • The pyrazolo[3,4-d]pyrimidine core in the target compound is distinct from thiazolo-pyrimidine () or chromenone-fused systems () .
  • The 3,4-dimethylphenyl group in the target compound likely enhances lipophilicity compared to hydroxylphenyl () or fluorophenyl () substituents .

Key Observations :

  • Multicomponent reactions (e.g., ) offer higher atom economy but may yield less complex structures .
  • Suzuki coupling () is effective for introducing aryl groups to heterocycles but requires palladium catalysts .
Physicochemical Properties
Compound Molecular Weight (Da) Melting Point (°C) Solubility Trends
Target Compound ~593.6 (calculated) Not reported Likely low aqueous solubility due to lipophilic groups
Compound 6o 390.4 Not reported Moderate (hydroxylphenyl improves hydrophilicity)
Chromenone-pyrazolo-pyrimidine derivative 560.2 227–230 Low (fluorine and chromenone enhance crystallinity)

Key Observations :

  • High melting points (e.g., 227–230°C in ) suggest strong crystalline packing, influenced by halogen substituents .
Spectroscopic Data (NMR)
  • Target Compound : Expected proton shifts for pyrazolo-pyrimidine (δ 8.5–9.0 ppm for aromatic protons) and thiophene (δ 6.5–7.5 ppm). The sulfanyl acetyl group may cause deshielding in adjacent protons .
  • Compound 6o : ¹H NMR shows peaks at δ 1.2–1.4 (ethyl ester), δ 4.2–4.4 (ethoxy group), and δ 6.8–7.2 (aromatic protons).
  • Compound 3 : IR spectra confirm C=O (1720 cm⁻¹) and C=S (1250 cm⁻¹) stretches.

Key Observations :

  • NMR regions A and B () highlight electronic environment changes due to substituents, critical for structural elucidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.